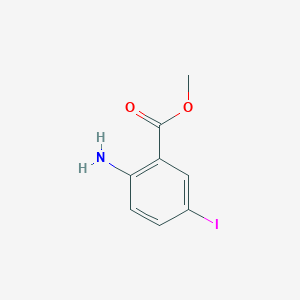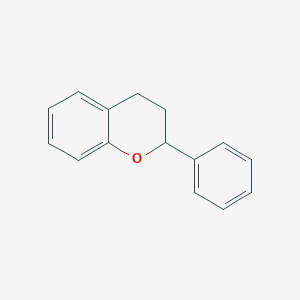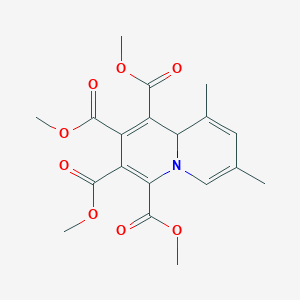
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide, also known as DMQX, is a synthetic compound that has been extensively studied for its effects on the central nervous system. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in synaptic transmission and plasticity in the brain.
Mecanismo De Acción
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide is a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It binds to the receptor and blocks the effects of glutamate, preventing the influx of calcium ions and the subsequent depolarization of the neuron. This leads to a reduction in synaptic transmission and plasticity, and can have a variety of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects on the central nervous system. It can alter synaptic transmission and plasticity, leading to changes in neuronal activity and behavior. It has also been shown to have effects on learning and memory, as well as on various neurological disorders such as epilepsy and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide in lab experiments is its potency and specificity as an antagonist of the AMPA subtype of glutamate receptor. This allows for precise manipulation of neuronal activity and behavior, and can lead to a better understanding of the mechanisms underlying various neurological disorders. However, 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide also has limitations, such as its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Direcciones Futuras
There are many potential future directions for research on 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide and its effects on the central nervous system. One area of interest is the development of new drugs and compounds that target the glutamate receptor system, and the use of 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide as a tool for investigating these compounds. Another area of interest is the role of glutamate receptors in various neurological disorders, and the potential use of 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide as a therapeutic agent. Additionally, future research may focus on the development of new methods for administering 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide and other glutamate receptor antagonists, as well as on the potential long-term effects of these compounds on neuronal activity and behavior.
Métodos De Síntesis
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dichlorophenylacetonitrile with 2-methylpyridine-5-carboxaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine, which is then reacted with 3-carboxy-4,6,7,8-tetrahydroquinoline to form 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide.
Aplicaciones Científicas De Investigación
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide has been used extensively in scientific research to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been shown to block the effects of glutamate on these receptors, leading to changes in neuronal activity and behavior. 4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide has also been used to study the effects of drugs and other compounds on glutamate receptors, as well as to investigate the mechanisms of various neurological disorders.
Propiedades
Número CAS |
6313-48-0 |
|---|---|
Nombre del producto |
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Fórmula molecular |
C23H21Cl2N3O2 |
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
4-(2,3-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H21Cl2N3O2/c1-12-9-10-18(26-11-12)28-23(30)19-13(2)27-16-7-4-8-17(29)21(16)20(19)14-5-3-6-15(24)22(14)25/h3,5-6,9-11,20,27H,4,7-8H2,1-2H3,(H,26,28,30) |
Clave InChI |
AZLOQVQAYLALKF-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)Cl)Cl)C(=O)CCC3)C |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)Cl)Cl)C(=O)CCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)

![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)







